4-Nitro-1H-indazole-3-carbonitrile
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Overview
Description
4-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 4-position and a cyano group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-nitro-1h-indazole-3-carbonitrile, have been found to have a wide variety of medicinal applications . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that indazole derivatives interact with their targets, leading to changes that result in their biological activity . The interaction often involves the formation of covalent bonds, leading to changes in the target molecules .
Biochemical Pathways
Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that indazole derivatives are highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Indazole derivatives are known to have a broad range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-indazole-3-carbonitrile typically involves the following steps:
Nitrosation of Indoles: This method involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-indazole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-amino-1H-indazole-3-carbonitrile.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4-Nitro-1H-indazole-3-carbonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Amino-1H-indazole-3-carbonitrile: The amino group can participate in different types of reactions compared to the nitro group.
4-Nitro-1H-indazole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity.
Uniqueness
4-Nitro-1H-indazole-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-nitro-1H-indazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-4-6-8-5(10-11-6)2-1-3-7(8)12(13)14/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHFZCRAUODOEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737401 |
Source
|
Record name | 4-Nitro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260386-34-2 |
Source
|
Record name | 4-Nitro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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